N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide
Description
The compound N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is a structurally complex molecule featuring dual dihydropyridazine cores modified with heterocyclic substituents: a 1H-1,2,4-triazole on one moiety and a thiophene ring on the other.
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O3S/c1-13(27-18(29)6-4-14(23-27)15-3-2-10-31-15)19(30)21-8-9-25-17(28)7-5-16(24-25)26-12-20-11-22-26/h2-7,10-13H,8-9H2,1H3,(H,21,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPVBDUWEXFXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=NC=N2)N3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone and triazole intermediates, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or modified properties .
Scientific Research Applications
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for use in advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of dihydropyridazine derivatives modified with heterocyclic substituents. Key structural analogs include:
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Structural Similarities: Both compounds feature a nitrogen-rich heterocyclic core (imidazopyridine vs. dihydropyridazine) and aromatic substituents (nitrophenyl vs. thiophenyl). Key Differences: Compound 2d lacks the triazole moiety but includes ester groups, which may influence solubility and metabolic stability . Physical Properties: 2d is a yellow solid (m.p. 215–217°C), while the target compound’s melting point and solubility remain uncharacterized in the provided evidence.
Ethyl 1-(3-cyanobenzyl)-3-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate (21mh): Structural Similarities: Shares the triazole substituent and a propanamide-like linker. Key Differences: 21mh incorporates a pyrazole core and isoindolinone group, which may confer distinct electronic properties compared to the dihydropyridazine backbone .
1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) :
- Structural Similarities : Features a triazole-pyrazole hybrid system, analogous to the triazole-dihydropyridazine hybrid in the target compound.
- Key Differences : The acetate group in 21ec may enhance bioavailability compared to the thiophene-substituted dihydropyridazine .
Spectroscopic and Analytical Comparisons
- Mass Spectrometry (MS) : Molecular networking (cosine score analysis) could differentiate the target compound from analogs like 2d or 21mh based on fragmentation patterns. For example, the thiophene substituent may produce unique MS/MS ions (e.g., m/z 85 for thiophene cleavage) absent in triazole-only derivatives .
- NMR : The dihydropyridazine protons in the target compound would exhibit distinct chemical shifts (δ 6.5–8.5 ppm for aromatic protons) compared to imidazopyridine derivatives (δ 7.0–8.0 ppm for nitrophenyl groups) .
Data Tables
Table 1: Key Physical and Spectral Properties of Structural Analogs
Research Findings and Implications
- Bioactivity Potential: The triazole and thiophene groups in the target compound may enhance interactions with biological targets (e.g., kinases or cytochrome P450 enzymes) compared to ester- or nitrophenyl-containing analogs .
- Computational Modeling : Software suites like SHELX and WinGX could refine the crystal structure of the target compound if crystallized, enabling precise comparison with analogs like 2d.
- Dereplication Challenges : Molecular networking would aid in distinguishing the target compound’s MS profile from structurally related derivatives in complex mixtures.
Biological Activity
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridazine ring fused with triazole and thiophene moieties. Its molecular formula is with a molecular weight of approximately 328.292 g/mol. The presence of these heterocycles suggests a diverse range of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N8O3 |
| Molecular Weight | 328.292 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing pyridazine and triazole rings. These compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives with similar structures exhibit potent antibacterial effects, making them candidates for further development in treating infections .
Anticancer Properties
The anticancer potential of pyridazine derivatives is another area of interest. Compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Pyridazine derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways, which is crucial in managing chronic inflammatory diseases .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase (AChE). AChE inhibitors are vital in treating conditions such as Alzheimer's disease by increasing acetylcholine levels in the brain .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Inhibits tumor growth; induces apoptosis |
| Anti-inflammatory | Reduces cytokine production; modulates inflammation |
| Enzyme inhibition | Potential AChE inhibitor |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antibacterial Activity : A series of pyridazinone derivatives were synthesized and tested for their antibacterial properties against strains like E. coli and Staphylococcus aureus. Results showed significant inhibition zones indicating strong antibacterial activity .
- Anticancer Research : In vitro studies demonstrated that certain pyridazine derivatives could effectively inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents .
- Enzyme Inhibition Studies : Research indicated that specific derivatives could inhibit AChE activity by over 60%, highlighting their potential use in neurodegenerative disease treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
